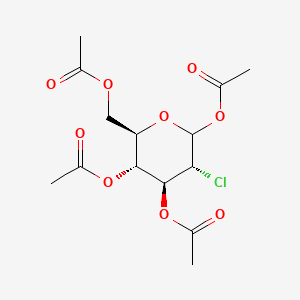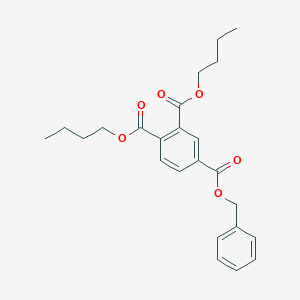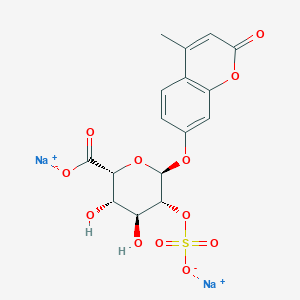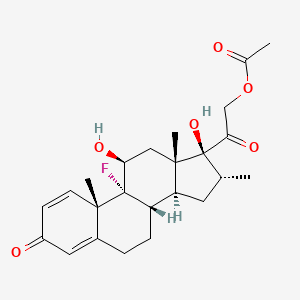
17-epi-Dexamethasone-21-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-epi-Dexamethasone-21-acetate: is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is a derivative of dexamethasone, a potent anti-inflammatory and immunosuppressant agent. The compound is characterized by its molecular formula C24H31FO6 and a molecular weight of 434.50 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-epi-Dexamethasone-21-acetate typically involves the acetylation of 17-epi-Dexamethasone. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and verification of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 17-epi-Dexamethasone-21-acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 17-epi-Dexamethasone-21-acetate is used as a reference standard for analytical methods, including chromatography and spectroscopy .
Biology: In biological research, the compound is utilized to study the effects of glucocorticoids on cellular processes, including gene expression and protein synthesis .
Medicine: Medically, this compound is investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases. It is also used in ocular research to model glaucoma and other eye conditions .
Industry: In the pharmaceutical industry, the compound is employed in the development and testing of new drug formulations and delivery systems .
Wirkmechanismus
17-epi-Dexamethasone-21-acetate exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. This binding leads to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. The compound decreases vasodilation and capillary permeability, reducing leukocyte migration to sites of inflammation .
Molecular Targets and Pathways: The primary molecular target is the glucocorticoid receptor. The downstream pathways involve the suppression of pro-inflammatory cytokines and the inhibition of the arachidonic acid pathway .
Vergleich Mit ähnlichen Verbindungen
Dexamethasone: A closely related compound with similar anti-inflammatory properties.
Prednisolone: Another glucocorticoid with comparable therapeutic effects.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of applications.
Uniqueness: 17-epi-Dexamethasone-21-acetate is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in different metabolic pathways and therapeutic outcomes compared to other glucocorticoids .
Eigenschaften
Molekularformel |
C24H31FO6 |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24-/m1/s1 |
InChI-Schlüssel |
AKUJBENLRBOFTD-WJSUBCRMSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@@]1(C(=O)COC(=O)C)O)C)O)F)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester](/img/structure/B13860212.png)
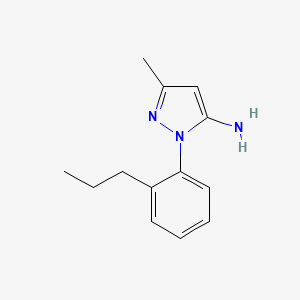
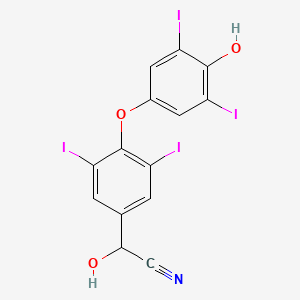

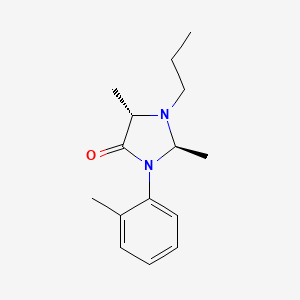
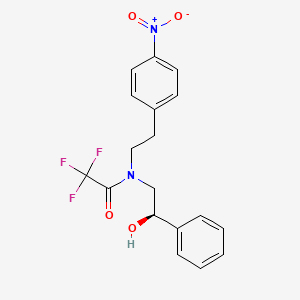
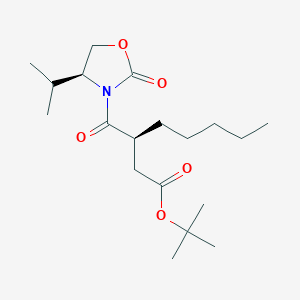

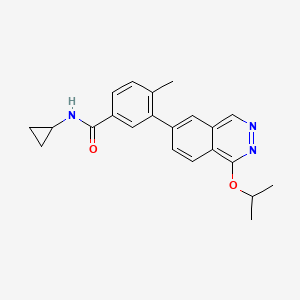
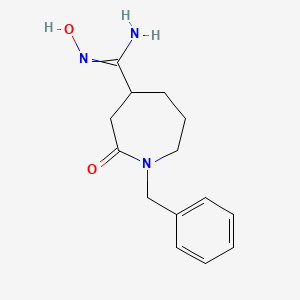
![rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)
